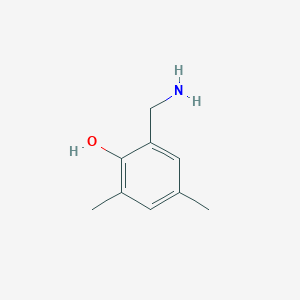

2-(Aminomethyl)-4,6-dimethylphenol

描述

2-(Aminomethyl)-4,6-dimethylphenol (C₁₁H₁₇NO; ChemSpider ID: 201681) is a phenolic derivative featuring an aminomethyl group at the 2-position and methyl substituents at the 4- and 6-positions of the aromatic ring . This compound is structurally related to Mannich bases, which are known for their versatility in coordination chemistry and biological applications. Its molecular weight is 179.263 g/mol, with a monoisotopic mass of 179.131014 . Synonyms include 2-[(Dimethylamino)methyl]-4,6-dimethylphenol and NSC-27834, and it is registered under CAS number 52777-93-2 .

属性

CAS 编号 |

65456-40-8 |

|---|---|

分子式 |

C9H13NO |

分子量 |

151.21 g/mol |

IUPAC 名称 |

2-(aminomethyl)-4,6-dimethylphenol |

InChI |

InChI=1S/C9H13NO/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,11H,5,10H2,1-2H3 |

InChI 键 |

KJTSIUBJVRETHI-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)CN)O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,6-dimethylphenol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylphenol with formaldehyde and ammonia under basic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The final product is purified through distillation or recrystallization techniques.

化学反应分析

Types of Reactions

2-(Aminomethyl)-4,6-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the aminomethyl group to other functional groups such as methyl or ethyl groups.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

科学研究应用

2-(Aminomethyl)-4,6-dimethylphenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 2-(Aminomethyl)-4,6-dimethylphenol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

2-[2-(4,5-Dimethylthiazolyl)azo]-4,6-dimethylphenol (DMeTADMeP)

- Structural Difference: Incorporates an azo-linked 4,5-dimethylthiazole group at the 2-position instead of the aminomethyl group.

- Key Properties: Forms stable complexes with Ni(II), Cu(II), and Zn(II) ions, exhibiting antibacterial activity against E. coli and Streptococcus spp., and antifungal activity against Penicillium spp. The Cu(II) complex showed notable cytotoxicity against Hepatocellular carcinoma (HePG2) cells in MTT assays .

- Comparison: The azo group enhances metal chelation and broad-spectrum antimicrobial activity, which are absent in 2-(Aminomethyl)-4,6-dimethylphenol due to its simpler structure.

2-(N,N-Dimethylamino-N-oxymethyl)-4,6-dimethylphenol (SEHBEM)

- Structural Difference: An N-oxide Mannich base with an N→O group and a water-stable intramolecular hydrogen bond (O···O distance: 2.541 Å). Crystallizes as a monohydrate .

- Key Properties: The intramolecular hydrogen bond is asymmetric and weaker than in its dichloro analog (2-(N-diethylamino-N-oxymethyl)-4,6-dichlorophenol), which has shorter O···O distances (2.45–2.48 Å) .

2-[Mesityl(pentafluorophenylimino)methyl]-4,6-dimethylphenol (L2.18 and L2.19)

- Structural Difference: Features a pentafluorophenylimino-mesityl group at the 2-position. L2.18 (C₂₄H₂₀F₅NO₂) and L2.19 (C₂₂H₁₆F₅NO₂) differ in substituent arrangement .

- Key Properties : Fluorine atoms impart electron-withdrawing effects, as evidenced by distinct ¹⁹F NMR shifts (e.g., δ = -138.5 ppm for L2.18). These compounds are used in stereoselective polymerization catalysts .

- Comparison: The fluorinated imino group enhances electronic tunability and catalytic performance, unlike the aminomethyl group in the target compound, which lacks such functionality.

Chiral Prolinol Derivatives (e.g., H2L5)

- Structural Difference: Contains a chiral prolinol group (e.g., H2L5: 2-((S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-yl)methyl)-4,6-dimethylphenol) .

- Key Properties : Bulky diphenylmethyl groups enable high enantioselectivity (87–99% ee) in asymmetric epoxidation of α,β-unsaturated ketones when complexed with rare-earth metals .

- Comparison: The chiral environment and steric bulk in H2L5 facilitate catalytic precision, whereas this compound lacks the stereochemical complexity for such applications.

Research Findings and Implications

- Hydrogen Bonding : SEHBEM’s weaker intramolecular H-bond compared to dichloro analogs highlights the role of electron-withdrawing substituents in stabilizing such interactions .

- Catalytic Utility: Fluorinated (L2.18/L2.19) and chiral prolinol derivatives (H2L5) outperform the target compound in catalysis due to specialized functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。